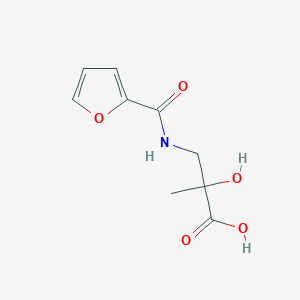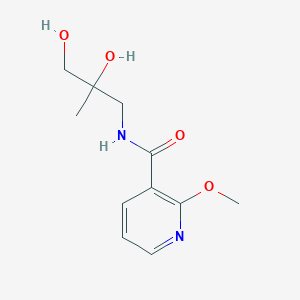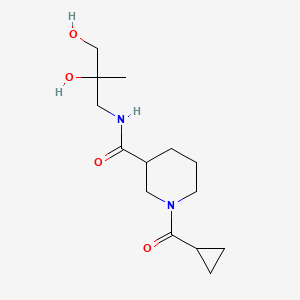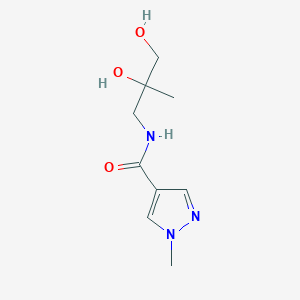![molecular formula C11H17N3O3 B7579123 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid](/img/structure/B7579123.png)
2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid, also known as DPPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a small molecule that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit anti-inflammatory and analgesic properties.
Wirkmechanismus
The exact mechanism of action of 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid is not fully understood. However, it has been suggested that 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) (Chen et al., 2016). 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain (Chen et al., 2016).
Biochemical and Physiological Effects:
2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain (Chen et al., 2016). It has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease (Zhang et al., 2019). Furthermore, 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has been shown to exhibit anticancer properties in various cancer cell lines (Liu et al., 2018).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid in lab experiments is its relatively low toxicity. 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has been shown to be well-tolerated in animal studies, with no significant adverse effects reported (Chen et al., 2016). However, one of the limitations of using 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid in lab experiments is its limited solubility in water, which can make it difficult to administer to animals (Chen et al., 2016).
Zukünftige Richtungen
There are several future directions for the study of 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid. One area of research is the development of more efficient synthesis methods for 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid. Another area of research is the investigation of the potential therapeutic applications of 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid in human diseases. Furthermore, the exact mechanism of action of 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid needs to be further elucidated to better understand its therapeutic potential. Finally, more studies are needed to investigate the safety and efficacy of 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid in humans.
Conclusion:
In conclusion, 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, neuroprotective, and anticancer properties. Despite its relatively low toxicity, 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has limited solubility in water, which can make it difficult to administer to animals. Future research should focus on the development of more efficient synthesis methods, investigation of potential therapeutic applications, and elucidation of the mechanism of action of 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid.
Synthesemethoden
The synthesis of 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid involves the reaction of 2,5-dimethylpyrazole-3-carboxylic acid with propargylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) (Chen et al., 2016). The resulting product is then purified by column chromatography to obtain pure 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid.
Wissenschaftliche Forschungsanwendungen
2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain (Chen et al., 2016). 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has also been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease (Zhang et al., 2019). Furthermore, 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has been investigated for its potential anticancer properties in various cancer cell lines (Liu et al., 2018).
Eigenschaften
IUPAC Name |
2-[(2,5-dimethylpyrazole-3-carbonyl)-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-4-5-14(7-10(15)16)11(17)9-6-8(2)12-13(9)3/h6H,4-5,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWOMODNNVYMKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1=CC(=NN1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)-N-propylglycine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)
![2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7579057.png)
![3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579066.png)
![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579075.png)
![3-[(2,5-Difluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579078.png)
![3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579086.png)
![3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579094.png)

![3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol](/img/structure/B7579116.png)


